molecular formula C4H10O2PS- B14711814 O-Propyl methylphosphonothioate CAS No. 18005-41-9

O-Propyl methylphosphonothioate

Cat. No.: B14711814
CAS No.: 18005-41-9
M. Wt: 153.16 g/mol
InChI Key: UCQRNBICPYEKAL-UHFFFAOYSA-M
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Description

O-Propyl methylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphorus atom bonded to a sulfur atom, an oxygen atom, and a propyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Propyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with propanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3P(S)Cl2+C3H7OHCH3P(S)(OC3H7)+HCl\text{CH}_3\text{P(S)Cl}_2 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{P(S)(OC}_3\text{H}_7\text{)} + \text{HCl} CH3​P(S)Cl2​+C3​H7​OH→CH3​P(S)(OC3​H7​)+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: O-Propyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert it into phosphonothioate hydrides.

    Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioate oxides, while substitution reactions can produce a variety of alkyl or aryl phosphonothioates.

Scientific Research Applications

O-Propyl methylphosphonothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in targeting specific pests.

Mechanism of Action

The mechanism of action of O-Propyl methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to that of other organophosphorus compounds used as pesticides and nerve agents.

Comparison with Similar Compounds

    O-Ethyl methylphosphonothioic acid: Similar in structure but with an ethyl group instead of a propyl group.

    Diethyl methylphosphonothioate: Contains two ethyl groups instead of a propyl group.

    Profenofos: An organophosphate insecticide with a similar mechanism of action.

Uniqueness: O-Propyl methylphosphonothioate is unique due to its specific propyl group, which can influence its reactivity and interactions with biological targets. This distinct structure allows for tailored applications in various fields, making it a versatile compound for research and industrial use.

Properties

CAS No.

18005-41-9

Molecular Formula

C4H10O2PS-

Molecular Weight

153.16 g/mol

IUPAC Name

methyl-oxido-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O2PS/c1-3-4-6-7(2,5)8/h3-4H2,1-2H3,(H,5,8)/p-1

InChI Key

UCQRNBICPYEKAL-UHFFFAOYSA-M

Canonical SMILES

CCCOP(=S)(C)[O-]

Origin of Product

United States

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